molecular formula C13H16N4O2S B2640128 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797722-20-3

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2640128
CAS No.: 1797722-20-3
M. Wt: 292.36
InChI Key: JDBNMDBVACFAHL-UHFFFAOYSA-N
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Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is a chemical scaffold of significant interest for early-stage drug discovery, particularly in the fields of oncology and infectious diseases. Its core structure, which integrates a benzenesulfonamide group with a substituted pyrimidine, is frequently investigated for its potential to inhibit key enzymatic processes. In cancer research, structurally similar benzenesulfonamide compounds have demonstrated potent activity as inhibitors of carbonic anhydrase IX (CA IX), a well-validated therapeutic target that is overexpressed in many solid tumors, such as triple-negative breast cancer (TNBC), but is otherwise restricted in normal tissues . The inhibition of this enzyme disrupts pH regulation in the tumor microenvironment, which can suppress cancer cell proliferation and metastasis . Furthermore, benzenesulfonamide-based inhibitors have shown promise in antimicrobial research, with certain analogues exhibiting significant antibacterial and anti-biofilm activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae . Beyond these applications, benzenesulfonamide derivatives are also being explored in virology. Research indicates that this chemotype can target viral capsid proteins, such as the HIV-1 CA protein, and demonstrate inhibitory effects at multiple stages of the viral replication cycle . This compound is provided exclusively for research purposes to support the development of novel therapeutic agents and the exploration of complex biological mechanisms.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17(2)13-14-9-8-11(16-13)10-15-20(18,19)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNMDBVACFAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as acetamidine and malononitrile.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the pyrimidine derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in enzyme inhibition studies, particularly targeting carbonic anhydrase enzymes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Dimethylamino vs. Piperidinyl/Bromo Substituents
  • Target Compound: The dimethylamino group at the pyrimidine 2-position provides electron-donating effects, increasing basicity and solubility.
  • N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (): Substituents: 5-Bromo (electron-withdrawing) and piperidinyl (bulky, basic). Melting Point: 471–473 K (higher than dimethylamino analogs, suggesting stronger crystal packing) .
Dimethylamino vs. Morpholino/Chloro Substituents
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides (): Substituents: Morpholino (polar, oxygen-containing) and bromo. Impact: Morpholino improves water solubility but may reduce lipophilicity compared to dimethylamino .

Variations in the Sulfonamide Moiety

Benzenesulfonamide vs. Substituted Aryl Groups
  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (): Substituents: 4-Amino on benzene ring. Impact: The amino group enables hydrogen bonding, enhancing target affinity (e.g., observed in co-crystals with benzoic acid for improved stability) .
  • N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives (): Substituents: Indazole scaffold linked to sulfonamide.

Functional Group Additions

  • N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Substituents: Ethoxy, cyano, and chloro-fluorophenyl groups. Impact: Ethoxy increases lipophilicity; cyano and halogens improve binding specificity .

Molecular Weight and Melting Points

Compound (Reference) Molecular Weight Melting Point (°C) Key Features
Target Compound ~350–400* Not Reported Dimethylamino, benzenesulfonamide
Example 53 () 589.1 175–178 Fluorinated chromenone, boronic acid
N-(Piperidin-1-yl)-bromo analog () 487.4 198–200 Bromo, piperidinyl, methoxy
Indazole derivative () ~450–500* Not Reported Chloropyrimidine, ethoxy

*Estimated based on structural analogs.

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its significant biological activity. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Pyrimidine ring
  • Benzenesulfonamide group
  • Dimethylamino substituent

The molecular formula is C₁₈H₂₃N₅O₂S, with a molecular weight of approximately 427.5 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biological applications.

Enzyme Inhibition

This compound has been shown to interact with several enzymes, demonstrating inhibitory effects that are critical for its therapeutic applications. Some key findings include:

  • Carbonic Anhydrase IX (CA IX) : The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors. This inhibition can hinder tumor growth and metastasis.
  • Kinase Inhibition : Studies indicate that the compound inhibits specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The sulfonamide moiety is particularly effective against a range of bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed an IC₅₀ value of 40.89 μg/mL against A549 lung cancer cells, indicating moderate potency .
  • Selectivity in Cancer Treatment : The compound displayed a significant selectivity index in inhibiting MDA-MB-231 triple-negative breast cancer (TNBC) cells compared to non-cancerous MCF10A cells, highlighting its potential for targeted cancer therapy .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound activates apoptotic pathways in cancer cells, leading to increased caspase activity and cell death .

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamideContains dimethoxy groups on the pyrimidine ringExplored for antituberculosis activity
N-(4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamidePyrimidine ring substituted with trifluoromethoxy groupPotential CYP3A inhibitor
FimasartanContains a pyrimidine core similar to the target compoundUsed primarily for hypertension treatment

This table illustrates the diversity within pyrimidine derivatives while emphasizing the specific pharmacological activities associated with this compound.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves: (i) Formation of the pyrimidine core via condensation reactions (e.g., using 2-aminopyrimidine precursors). (ii) Introduction of the dimethylamino group via nucleophilic substitution with dimethylamine. (iii) Coupling the sulfonamide moiety using benzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Optimization Tip : Monitor reaction progress via HPLC or LC-MS to isolate intermediates and minimize side products like over-sulfonated derivatives .

Q. How can researchers validate the purity and identity of this compound?

  • Analytical Workflow :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm).
  • Structural Confirmation : 1^1H/13^13C NMR to verify proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and sulfonamide NH signals (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) matching the theoretical molecular weight (C14_{14}H17_{17}N5_5O2_2S: 343.09 g/mol).

Advanced Research Questions

Q. How do crystallographic parameters inform the design of derivatives with enhanced bioactivity?

  • In related sulfonamide-pyrimidine structures, crystal packing reveals key interactions:
  • Hydrogen bonds : N–H···N and C–H···O bonds stabilize dimer formation and influence solubility .
  • π-π stacking : Pyrimidine and benzene rings stack with centroid distances of ~3.4–3.6 Å, critical for stabilizing protein-ligand interactions .
    • Design Strategy : Modify substituents (e.g., halogenation of the benzene ring) to alter stacking distances and hydrogen-bond networks while maintaining favorable torsion angles (e.g., S–N–C–C ~58–60°) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase (a common sulfonamide target). Focus on the sulfonamide NH as a zinc-binding group .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS). Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Case Study : Analogous sulfonamide-pyrimidine compounds show divergent activities due to substituent-dependent target selectivity. For example:
  • Bromine substituents enhance antiproliferative activity by increasing hydrophobicity and DNA intercalation .
  • Methoxy groups improve antimicrobial potency by optimizing membrane penetration .
    • Resolution Strategy : Perform structure-activity relationship (SAR) studies with systematically varied derivatives and validate via enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) .

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